(5E)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methoxy groups in the structure may contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and thiosemicarbazides under specific conditions. The reaction may be catalyzed by acids or bases and often requires controlled temperatures and solvents to achieve high yields.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized synthetic routes that ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the thioxo group, converting it to a thiol or other reduced forms.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (5E)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
Biologically, thiazolidinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound may be investigated for similar properties, contributing to the development of new therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological activities may be explored for the treatment of various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
Industrially, the compound may find applications in the development of new materials, agrochemicals, and other specialized products.
Mechanism of Action
The mechanism of action of (5E)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone derivatives with different substituents on the aromatic rings. Examples may include:
- (5E)-3-(4-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5E)-3-(3-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5E)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one lies in its specific substituents, which may confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C17H12FNO2S2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(5E)-3-(3-fluorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12FNO2S2/c1-21-14-8-3-2-5-11(14)9-15-16(20)19(17(22)23-15)13-7-4-6-12(18)10-13/h2-10H,1H3/b15-9+ |
InChI Key |
FFEBBDNRRKNEKX-OQLLNIDSSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)F |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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